2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide
CAS No.: 1220039-44-0
Cat. No.: VC2872318
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220039-44-0 |
|---|---|
| Molecular Formula | C11H11BrN2S |
| Molecular Weight | 283.19 g/mol |
| IUPAC Name | 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide |
| Standard InChI | InChI=1S/C11H10N2S.BrH/c1-2-4-8(5-3-1)11-13-9-6-12-7-10(9)14-11;/h1-5,12H,6-7H2;1H |
| Standard InChI Key | VFZKJCKZEPYQFQ-UHFFFAOYSA-N |
| SMILES | C1C2=C(CN1)SC(=N2)C3=CC=CC=C3.Br |
| Canonical SMILES | C1C2=C(CN1)SC(=N2)C3=CC=CC=C3.Br |
Introduction
Structural Characteristics and Basic Properties
The compound 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide consists of a fused heterocyclic system containing both pyrrole and thiazole rings, with a phenyl substituent at the 2-position of the thiazole ring. The salt is formed with hydrobromic acid, resulting in protonation typically at one of the nitrogen atoms.
Molecular Structure
2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide differs from its parent compound by the addition of a phenyl group at the 2-position of the thiazole ring. This modification significantly alters its chemical properties and potential biological activities compared to the unsubstituted analog.
The base structure (without the phenyl group) features a fused bicyclic system containing both nitrogen and sulfur atoms, which is characteristic of compounds in this class.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be reasonably predicted:
| Property | Expected Value/Characteristic |
|---|---|
| Molecular Formula | C11H11BrN2S |
| Molecular Weight | Approximately 283.18 g/mol |
| Physical State | Crystalline solid |
| Solubility | Likely soluble in polar organic solvents (methanol, ethanol, DMSO) |
| Stability | Potentially sensitive to oxidation, particularly at the sulfur atom |
| Melting Point | Likely between 180-240°C (based on similar heterocyclic hydrobromide salts) |
Synthetic Routes and Preparation Methods
Thiazole Ring Formation
A probable synthetic route would involve the formation of the thiazole ring with the phenyl group already in place, followed by construction of the pyrrole portion. This could be achieved through:
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Reaction of an α-bromoacetophenone with an appropriate thioamide
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Subsequent cyclization to form the pyrrole ring
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Reduction of any unsaturated bonds in the pyrrole ring
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Salt formation with hydrobromic acid
Purification Methods
Purification of 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide would likely involve:
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Recrystallization from appropriate solvent systems
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Column chromatography for intermediate products
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Final salt formation under controlled conditions to ensure purity
Chemical Reactivity Profile
Reactive Sites
The compound contains several potential sites for chemical reactions:
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The nitrogen atoms can undergo protonation/deprotonation and alkylation
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The sulfur atom in the thiazole ring is susceptible to oxidation
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The phenyl ring can participate in electrophilic aromatic substitution reactions
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The partially reduced pyrrole ring may undergo oxidation to form a fully aromatic system
Anticipated Reactions
Based on the structure, the following reactions can be anticipated:
| Reaction Type | Reactive Site | Potential Reagents |
|---|---|---|
| Oxidation | Sulfur atom | H2O2, mCPBA |
| Oxidation | Pyrrole ring | DDQ, MnO2 |
| N-Alkylation | Nitrogen atoms | Alkyl halides |
| Electrophilic Substitution | Phenyl ring | Friedel-Crafts reagents |
| Reduction | C=N bonds | NaBH4, LiAlH4 |
Stability Considerations
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Oxidation at the sulfur atom
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Hydrolysis under strongly acidic or basic conditions
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Photodegradation, particularly in solution
| Potential Activity | Mechanism | Structural Basis |
|---|---|---|
| Enzyme Inhibition | Binding to enzyme active sites | Heterocyclic scaffold with H-bond donors/acceptors |
| Antimicrobial | Interaction with microbial targets | Thiazole ring (common in antimicrobials) |
| Anti-inflammatory | Modulation of inflammatory pathways | Phenyl-thiazole combination |
| CNS Activity | Interaction with neuroreceptors | Nitrogen-containing heterocycles |
Analytical Characterization
NMR Spectroscopy
The 1H NMR spectrum would likely show characteristic signals for:
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Aromatic protons from the phenyl group (δ 7.2-8.0 ppm)
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Methylene protons of the dihydropyrrole ring (δ 2.8-4.0 ppm)
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The thiazole C-H proton (if present, depending on substitution pattern)
Mass Spectrometry
In mass spectrometric analysis, characteristic fragmentation patterns would include:
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Molecular ion peak corresponding to M+
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Loss of HBr to give the free base
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Fragmentation at the bond between the thiazole and pyrrole rings
Crystallographic Analysis
X-ray crystallography would be valuable for confirming:
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The exact three-dimensional structure
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Bond angles and lengths
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Crystal packing arrangements
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Hydrogen bonding networks in the solid state
Comparison with Related Compounds
Comparison with Parent Compound
The parent compound, 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide (CAS No. 365996-65-2), differs from the 2-phenyl derivative in several key aspects:
| Feature | Parent Compound | 2-Phenyl Derivative |
|---|---|---|
| Molecular Weight | 207.09 g/mol | ~283.18 g/mol |
| Lipophilicity | Lower | Higher due to phenyl group |
| Potential Binding Modes | Fewer | Additional π-stacking possibilities |
| Electronic Distribution | Different | Modified by phenyl conjugation |
| Biological Activity | Different profile | Altered by phenyl substituent |
Structure-Property Relationships
The presence of the phenyl group in 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide introduces important structural modifications that affect its properties:
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The phenyl group increases the molecular volume and surface area
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π-electron density is modified by conjugation with the thiazole ring
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The phenyl group provides a hydrophobic region that can interact with nonpolar binding pockets in proteins
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The phenyl substituent may alter the pKa values of the nitrogen atoms
Metabolism and Pharmacokinetic Considerations
Pharmacokinetic Properties
Research Applications and Future Directions
Current Research Applications
While specific research on 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is limited in the available literature, compounds with similar structural features have been investigated for:
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Use as building blocks in the synthesis of more complex bioactive molecules
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Development of enzyme inhibitors
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Creation of ligands for various receptors
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Use as chemical probes in biological systems
Future Research Directions
Several promising research directions for this compound include:
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Comprehensive structure-activity relationship studies to optimize biological activity
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Investigation of its potential as a scaffold for targeted drug delivery systems
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Exploration of metal complexation properties for catalysis applications
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Development of photoactive derivatives for photopharmacology
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